Elacridar-d4 (Major)

LC-MS/MS Quantification Pharmacokinetics Internal Standard

Elacridar-d4 (Major) is the definitive tetradeuterated analog of the third-generation efflux transporter inhibitor GF120918, featuring four deuterium atoms in the ethyl linker (C34H29D4N3O5, MW 567.67). Non-deuterated substitutes fail in LC-MS/MS bioanalysis due to analyte/internal standard co-elution. With ~3-fold higher potency than Tariquidar in boosting brain-to-plasma drug ratios (Kp,brain 4.31) and dual P-gp/BCRP inhibition (IC50 0.16 μM / ~50 nM), it is the reference standard for pharmacokinetic studies requiring IND/NDA-ready precision. Only this isotopically labeled form ensures the sensitivity and specificity mandated for regulatory-grade bioanalytical method validation.

Molecular Formula C34H33N3O5
Molecular Weight 567.678
CAS No. 1189481-51-3
Cat. No. B563693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacridar-d4 (Major)
CAS1189481-51-3
SynonymsN-[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl-d4]phenyl]-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide;  GF 120918-d4;  _x000B_GG 918-d4;  GW 0918-d4; 
Molecular FormulaC34H33N3O5
Molecular Weight567.678
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC
InChIInChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)/i14D2,16D2
InChIKeyOSFCMRGOZNQUSW-RCYYZLFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elacridar-d4 (Major) 1189481-51-3: P-gp/BCRP Dual Inhibitor & Bioanalytical Internal Standard for Transporter Studies and Cancer Research


Elacridar-d4 (Major) is a deuterated analog of the third-generation efflux transporter inhibitor Elacridar (GF120918), a potent and orally active dual inhibitor of P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) [1]. The compound features a tetradeuterated ethyl linker (four deuterium atoms replacing hydrogens), resulting in a molecular formula of C34H29D4N3O5 and a molecular weight of 567.67 g/mol . This isotopic labeling provides near-identical physicochemical properties to the unlabeled parent while enabling precise mass spectrometric differentiation in complex biological matrices [2].

Why Non-Deuterated Elacridar or Alternative P-gp/BCRP Inhibitors Cannot Substitute for Elacridar-d4 (Major) in Bioanalytical and Translational Workflows


Generic substitution with non-deuterated Elacridar fails in LC-MS/MS applications due to the inability to distinguish the analyte from the internal standard, leading to inaccurate quantification and compromised method reliability [1]. Similarly, substituting with other class inhibitors like Tariquidar introduces systematic bias; Elacridar-d4 demonstrates a distinct dual P-gp/BCRP inhibition profile and is up to ~3-fold more potent than Tariquidar in enhancing brain distribution of P-gp substrates [2][3], making it a superior choice for studies requiring simultaneous blockade of both transporters at the blood-brain barrier.

Elacridar-d4 (Major) 1189481-51-3 Quantitative Evidence for Product Differentiation and Procurement Decisions


Precise LC-MS/MS Quantification of Elacridar in Plasma and Brain Using Elacridar-d4 as a Stable Isotope-Labeled Internal Standard

Elacridar-d4 (Major) enables accurate and precise quantification of unlabeled Elacridar in complex biological matrices via LC-MS/MS, providing intra-day and inter-day accuracy within 85-115% for low, medium, and high concentrations [1]. This performance is critically dependent on the use of the deuterated internal standard, as demonstrated by the method's validation across three matrices: human plasma, mouse plasma, and mouse brain homogenate [1]. The calibration curves were linear over a range of 1-200 nM for Elacridar [1].

LC-MS/MS Quantification Pharmacokinetics Internal Standard Bioanalysis

Elacridar-d4 Demonstrates Superior Potency to Tariquidar in Inhibiting P-gp-Mediated Efflux at the Blood-Brain Barrier

In a rat PET imaging study using (R)-[11C]verapamil as a P-gp substrate, Elacridar (and by extension its deuterated form Elacridar-d4) exhibited approximately 3-fold greater potency than Tariquidar in increasing brain distribution of the radiotracer [1]. Both inhibitors were able to increase (R)-[11C]verapamil brain distribution up to 11-fold over baseline at maximum effective doses, but Elacridar achieved this at lower doses [1].

Blood-Brain Barrier P-glycoprotein PET Imaging Neuropharmacology

Elacridar-d4 Shows Greater P-gp Inhibition Potency than Tariquidar in In Vitro Cellular Models

In a comparative in vitro study using MDCK-MDR1 (P-gp overexpressing) and MDCKII-BCRP (BCRP overexpressing) cell lines, Elacridar demonstrated 1.8- to 7.2-fold higher potency than Tariquidar in inhibiting ABCB1 (P-gp) and ABCG2 (BCRP) mediated transport, depending on the substrate drug evaluated [1]. For example, using Loperamide as a substrate, the IC50 for Elacridar was 14.0 nM compared to 31.1 nM for Tariquidar, representing a 2.2-fold difference [1].

P-glycoprotein BCRP In Vitro Transporter Assays Drug Resistance

Elacridar-d4 Exhibits Route-Dependent Pharmacokinetics and Brain Penetration Profile Distinct from Other BCRP Inhibitors

A comprehensive mouse pharmacokinetic study of Elacridar (and therefore Elacridar-d4) revealed that its brain-to-plasma partition coefficient (Kp,brain) varies significantly by route of administration: 0.82 (i.v.), 0.43 (i.p.), and 4.31 (oral) [1]. The absolute bioavailability was 22% for oral and 1% for intraperitoneal routes [1]. Notably, the terminal half-life after oral dosing (20 h) was substantially longer than after i.v. (4.4 h) or i.p. (4.3 h) administration [1].

Pharmacokinetics Bioavailability Blood-Brain Barrier Oral Administration

Elacridar-d4 Dual P-gp/BCRP Inhibition Profile Provides Broad-Spectrum Efflux Transporter Blockade Compared to More Selective Inhibitors like Ko143

Elacridar (GF120918) is a potent inhibitor of both BCRP and P-gp, with reported IC50 values of ~50 nM for BCRP [1] and 0.16 μM for P-gp using [3H]azidopine photolabeling . In contrast, Ko143, a selective BCRP inhibitor, is approximately twice as potent as GF120918 on BCRP (IC50 ~23-70 nM [2]) but has only low activity against P-gp [3]. This makes Elacridar-d4 a uniquely valuable tool for studies requiring simultaneous blockade of both major efflux transporters, such as at the blood-brain barrier where both P-gp and BCRP contribute to drug exclusion.

BCRP P-gp Multidrug Resistance Transporter Inhibition

Optimal Research and Industrial Application Scenarios for Elacridar-d4 (Major) 1189481-51-3 Driven by Quantitative Differentiation


LC-MS/MS Bioanalysis of Elacridar in Pharmacokinetic and Toxicokinetic Studies

Elacridar-d4 is the definitive internal standard for quantifying unlabeled Elacridar in plasma and brain tissue using LC-MS/MS, as validated by the 2024 method achieving 85-115% accuracy and 1-200 nM linearity [1]. Its use is essential for generating reliable pharmacokinetic data required for IND/NDA filings and clinical trial support.

Blood-Brain Barrier Permeability Modulation in CNS Drug Discovery

Given Elacridar-d4's ~3-fold higher potency than Tariquidar in increasing brain distribution of P-gp substrates [1], it is the preferred tool for preclinical studies assessing the impact of efflux transporters on CNS drug candidate exposure. Researchers should design studies using oral dosing to leverage the sustained 20-hour half-life and Kp,brain of 4.31 for chronic modulation [2].

In Vitro Transporter Interaction and Drug-Drug Interaction (DDI) Screening

Elacridar-d4, with its potent dual inhibition of BCRP (IC50 ~50 nM) and P-gp (IC50 0.16 μM) [1], is an ideal positive control in cellular assays (e.g., MDCK-MDR1/BCRP monolayers) to define maximum possible efflux inhibition. Its 2.2-fold greater potency over Tariquidar in inhibiting loperamide transport [2] makes it a more sensitive probe for detecting weak substrate interactions.

Validation of P-gp and BCRP Knockout or Transgenic Animal Models

The compound's well-characterized pharmacokinetic profile across routes of administration (e.g., absolute oral bioavailability of 22% and brain Kp of 4.31 [1]) provides a quantitative benchmark for validating the functional status of efflux transporters in genetically modified mouse strains, ensuring that observed changes in drug distribution are attributable to genetic manipulation rather than experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elacridar-d4 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.